

An In-depth Toxicological Profile of 2-Mercaptobenzothiazole and its Metabolites

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Audience: Researchers, scientists, and drug development professionals.

Executive Summary

2-Mercaptobenzothiazole (2-MBT) is a high-production-volume chemical primarily used as a vulcanization accelerator in the rubber industry. Its widespread use in consumer products, from tires to gloves, results in potential human exposure. This document provides a comprehensive toxicological profile of 2-MBT and its metabolites, summarizing key data on its toxicokinetics, acute and chronic toxicity, carcinogenicity, genotoxicity, and reproductive effects. The International Agency for Research on Cancer (IARC) has classified 2-MBT as "probably carcinogenic to humans" (Group 2A), a conclusion based on limited evidence in humans and sufficient evidence in experimental animals.[1][2] This guide consolidates quantitative data into structured tables, details experimental protocols for key studies, and provides visualizations of metabolic pathways and experimental workflows to serve as a technical resource for the scientific community.

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

Understanding the ADME profile of 2-MBT is crucial for interpreting its toxicological effects. Studies in animal models and observations in humans indicate that 2-MBT can be absorbed through oral, dermal, and inhalation routes.

Foundational & Exploratory





Absorption: Following oral and dermal administration in animal studies, 2-MBT is readily absorbed.[3] In guinea pigs, absorption was higher through abraded skin (37%) compared to intact skin (9%).[4] Dermal absorption has also been demonstrated in rats.[4] Studies of workers exposed to 2-MBT have confirmed systemic absorption by detecting the chemical in their urine.

Distribution: Once absorbed, 2-MBT is distributed to various tissues. Early studies in guinea pigs following subcutaneous administration showed that the highest concentrations were found in the kidney, liver, and thyroid gland.[5][6] After 72-96 hours, only trace amounts of radioactivity remained in tissues, with the exception of blood, where a small percentage of the dose remained associated with erythrocytes.[6]

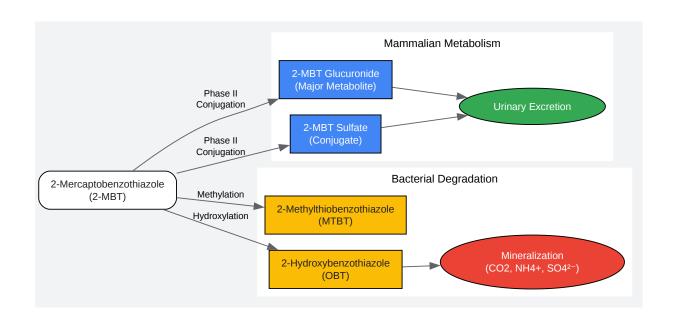
Metabolism: Metabolism is the primary route of detoxification for 2-MBT. The compound is extensively metabolized, with very little of the parent compound being excreted unchanged.[6] The primary metabolic pathway in mammals involves conjugation. In rats, over 90% of an administered dose is excreted as conjugates, predominantly glucuronides and sulfates.[3][5] A major metabolite has been identified as a thioglucuronide derivative of 2-MBT.[6]

Bacterial systems can metabolize 2-MBT through different pathways. Various bacteria can methylate the thiol group to form 2-methylthiobenzothiazole (MTBT).[7] Other identified bacterial degradation products include 2-hydroxybenzothiazole (OBT) and 2,6-dihydroxybenzothiazole.[7] The bacterium Rhodococcus rhodochrous has been shown to partially mineralize 2-MBT, converting it into a cis-dihydrodiol derivative and a hydroxylated form.[8][9][10]

Excretion: The primary route of excretion for 2-MBT and its metabolites is through the urine. In rats dosed intravenously or orally, 90-101% of the radioactivity was recovered in the urine within 72-96 hours.[6] Fecal excretion accounts for a much smaller fraction, typically between 3.5% and 15%.[6] The elimination half-life in urine is estimated to be less than 8 hours based on animal data.[3]

Diagram: Metabolic Pathways of 2-Mercaptobenzothiazole





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Caption: Key metabolic pathways of 2-MBT in mammals and bacterial systems.

Acute Toxicity

2-MBT exhibits low acute toxicity via oral, dermal, and inhalation routes in animal studies.

Endpoint	Species	Route	Value (mg/kg or mg/m³)	Reference(s)
LD50	Rat	Oral	3800	[1][11][12]
LD50	Mouse	Oral	1558 - 3148	[13]
LD50	Rabbit	Dermal	>7940	[1][11][12][14]
LC50	Rat	Inhalation	>1270 mg/m³ (4h)	[12][15]

Table 1: Summary of Acute Toxicity Data for 2-MBT.

Experimental Protocols for Acute Toxicity



- Oral LD₅₀ (Rat): Studies typically involve administering 2-MBT by gavage to groups of rats (e.g., Sprague Dawley) at several dose levels. For example, in one study, doses of 3160, 3610, 3980, or 5010 mg/kg bw were used.[12] Animals are observed for clinical signs of toxicity (e.g., weakness, reduced appetite) and mortality for a period of up to 14 days.[12] A gross autopsy is performed on animals that die during the study and on survivors at the end of the observation period.[12]
- Dermal LD₅₀ (Rabbit): The test substance, often in a vehicle like corn oil, is applied to the clipped, intact skin of rabbits (e.g., New Zealand White) for 24 hours under a semi-occlusive dressing.[12] Doses such as 5010 or 7940 mg/kg bw have been tested.[12] The animals are observed for clinical signs and mortality.

Chronic Toxicity and Carcinogenicity

Long-term exposure to 2-MBT has been linked to carcinogenic effects in both humans and animals, leading to its classification by IARC as a Group 2A carcinogen.[1][2]

Human Studies

Epidemiological studies of workers in chemical manufacturing plants have shown an association between exposure to 2-MBT and an increased risk of bladder cancer.[2][16][17] One study reported a statistically significant trend in mortality from bladder cancer with increasing cumulative exposure to 2-MBT.[17]

Animal Studies

Chronic toxicity and carcinogenicity studies, notably those conducted by the National Toxicology Program (NTP), have provided sufficient evidence of carcinogenicity in animals.[18]

- Rat Studies: In a 2-year gavage study, male rats administered 2-MBT showed significantly
 increased incidences of pheochromocytoma of the adrenal gland, mononuclear cell
 leukemia, pancreatic acinar cell adenoma, and tumors of the preputial gland, pituitary gland,
 and skin.[17]
- Mouse Studies: In a similar 2-year study, female mice showed a significantly increased incidence of hepatocellular adenoma or carcinoma (combined).[17]



A no-observed-adverse-effect level (NOAEL) of 120 ppm (equivalent to 14.6 mg/kg/day for males and 13.52 mg/kg/day for females) was determined from a 20-month chronic toxicity study in mice, with the primary non-neoplastic finding being cell infiltration in the kidney at higher doses.[13]

Species	Exposure Route/Duration	Tumor Site(s)	Reference(s)
Human	Occupational	Bladder	[2][16][17]
Rat (Male)	Gavage / 2 years	Adrenal gland (pheochromocytoma), Pancreas (acinar cell adenoma), Preputial gland, Pituitary gland, Skin (fibroma), Mononuclear cell leukemia	[15][17]
Mouse (Female)	Gavage / 2 years	Liver (hepatocellular adenoma or carcinoma)	[17]

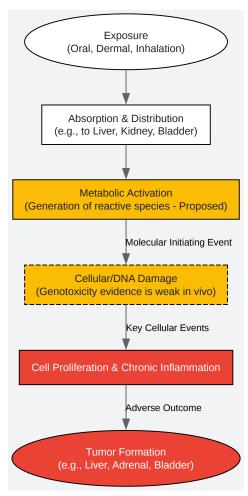
Table 2: Summary of Carcinogenicity Findings for 2-MBT.

Experimental Protocol for Carcinogenicity Bioassay (NTP)

- Test Substance: Technical-grade 2-MBT (96-97% pure) in a corn oil vehicle.[18]
- Animals: Groups of 50 male and 50 female F344/N rats and B6C3F1 mice.[18]
- Administration: The chemical was administered by gavage, 5 days per week, for 103 weeks (2 years). Doses for rats were 0, 375, or 750 mg/kg/day.[12][18]
- Endpoints: Survival, body weight, clinical observations, and complete histopathological examination of approximately 40 tissues from each animal were evaluated to identify neoplastic and non-neoplastic lesions.



Diagram: Logical Relationship for 2-MBT Carcinogenicity



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Caption: A conceptual workflow for the potential carcinogenicity of 2-MBT.

Genotoxicity

The genotoxicity profile of 2-MBT is mixed. While it does not appear to be mutagenic in bacterial systems, some in vitro studies in mammalian cells suggest a potential for clastogenic effects (causing chromosomal damage). However, in vivo studies have generally been negative.

• Bacterial Reverse Mutation Assays (Ames Test): 2-MBT was consistently found to be non-mutagenic in various strains of Salmonella typhimurium with or without metabolic activation.



[1][5][15]

- In Vitro Mammalian Cell Assays: Some evidence indicates that 2-MBT has the potential to induce mutations and chromosomal aberrations in mammalian cell lines.[16][19] Positive results for chromosomal aberrations and sister chromatid exchanges in Chinese hamster ovary (CHO) cells were observed, typically in the presence of metabolic activation and at high, often cytotoxic, concentrations.[4][15][17]
- In Vivo Assays: The available in vivo data do not provide evidence of genotoxic effects in somatic or germ cells, even at doses that cause systemic toxicity.[15] Tests such as the mouse micronucleus test and a dominant lethal test in rats have yielded negative results.[4]

Test System	Result	Reference(s)
S. typhimurium (Ames Test)	Negative	[1][5][15]
Mammalian Cells (in vitro Chromosomal Aberration)	Positive (often at high concentrations with metabolic activation)	[4][15][16][17]
Mammalian Cells (in vitro Gene Mutation)	Mixed / Positive	[4][17]
Mouse Micronucleus Test (in vivo)	Negative	[4]
Rat Dominant Lethal Test (in vivo)	Negative	[4]

Table 3: Summary of Genotoxicity Data for 2-MBT.

Other Toxicological Endpoints

Reproductive and Developmental Toxicity: There is insufficient data to classify 2-MBT for
reproductive toxicity.[1] Available studies suggest it does not cause specific reproductive or
developmental effects; any observed effects, such as increased fetal mortality or reduced
birth weights in mice, occurred at high doses that also caused significant maternal toxicity.
[12][15]

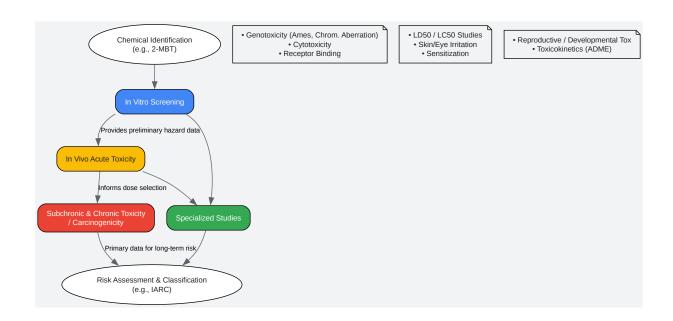


- Skin Sensitization: 2-MBT is a well-established skin sensitizer and a common cause of allergic contact dermatitis related to rubber products.[1][4][15][20]
- Skin and Eye Irritation: Animal studies indicate that 2-MBT is not irritating or is only slightly
 irritating to the skin and eyes.[1][21]

Toxicity of Metabolites

There is limited specific toxicological data on the individual metabolites of 2-MBT. The toxicity profile is predominantly driven by the parent compound and its in vivo effects. Since the primary mammalian metabolic pathway is conjugation to form glucuronides and sulfates, this is generally considered a detoxification process that facilitates excretion. The toxicity of metabolites formed through bacterial degradation, such as MTBT and OBT, has not been extensively characterized in the context of human health risk assessment. However, one study noted that the bacterial metabolite 6-OH-MBT was less toxic than the parent 2-MBT to the bacterium Rhodococcus rhodochrous.[8]

Diagram: General Workflow for Toxicological Assessment



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Caption: A typical experimental workflow for assessing chemical toxicity.

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